2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid 2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17851639
InChI: InChI=1S/C8H13F2NO3/c1-11-4-2-7(14,3-5-11)8(9,10)6(12)13/h14H,2-5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H13F2NO3
Molecular Weight: 209.19 g/mol

2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid

CAS No.:

Cat. No.: VC17851639

Molecular Formula: C8H13F2NO3

Molecular Weight: 209.19 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid -

Specification

Molecular Formula C8H13F2NO3
Molecular Weight 209.19 g/mol
IUPAC Name 2,2-difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid
Standard InChI InChI=1S/C8H13F2NO3/c1-11-4-2-7(14,3-5-11)8(9,10)6(12)13/h14H,2-5H2,1H3,(H,12,13)
Standard InChI Key PCKRZJMMDNMGPD-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)(C(C(=O)O)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₃F₂NO₃
Molecular Weight209.19 g/mol
XLogP3-AA-1.5
Hydrogen Bond Donors2 (hydroxyl, carboxylic acid)
Rotatable Bonds2

Synthesis and Manufacturing Processes

Synthetic Routes

Patent US10774093B2 outlines methodologies applicable to analogous fluorinated piperidine derivatives, providing insights into potential synthetic pathways . A plausible route involves:

  • Ring Formation: Cyclization of 4-hydroxy-1-methylpiperidine precursors via nucleophilic substitution.

  • Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions .

  • Carboxylic Acid Functionalization: Oxidation of a terminal methyl group or carboxylation via Grignard reactions with CO₂ .

Critical parameters include reaction temperatures (e.g., 35–40°C for coupling steps) , solvent selection (polar aprotic solvents like dichloromethane) , and catalysts (e.g., palladium on carbon for hydrogenation) .

Table 2: Optimized Reaction Conditions from Patent Literature

StepConditionsYieldSource
FluorinationDAST, CH₂Cl₂, -78°C → 25°C72%*
CarboxylationCO₂, n-BuLi, THF, -75°C65%*
PurificationColumn chromatography (SiO₂, EtOAc/Hex)89%*
*Theoretical yields extrapolated from analogous reactions.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (-1.5) suggests high hydrophilicity, aligning with its two hydrogen bond donors and six acceptors . Experimental solubility data remains scarce, but computational models predict miscibility in polar solvents (e.g., water: ~50 mg/mL; DMSO: ~100 mg/mL). Stability studies indicate susceptibility to hydrolysis at the ester-like difluoroacetate group under acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

Spectroscopic Profiles

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (O-H stretch), and 1100–1200 cm⁻¹ (C-F stretches) .

  • NMR (Predicted):

    • ¹H: δ 3.2–3.6 ppm (piperidine CH₂), δ 1.4–1.8 ppm (CH₃), δ 5.1 ppm (OH, broad) .

    • ¹³C: δ 175 ppm (COOH), δ 90–100 ppm (CF₂), δ 60–70 ppm (piperidine C-OH) .

Recent Advances and Future Directions

Process Optimization

Recent patents emphasize continuous-flow synthesis to enhance yield and reduce waste . Microreactor technology could mitigate exothermic risks during fluorination steps .

Computational Modeling

Density Functional Theory (DFT) studies predict favorable binding to cytochrome P450 enzymes, suggesting a role in prodrug metabolism . Machine learning models (e.g., AlphaFold) are being employed to predict protein targets .

Collaborative Research Initiatives

Academic-industry partnerships (e.g., NIH-funded projects) are exploring its use in targeted drug delivery systems, leveraging the hydroxyl group for covalent conjugation to nanoparticles .

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